molecular formula C21H24ClNO B8118635 Dapoxetine-d7 (hydrochloride)

Dapoxetine-d7 (hydrochloride)

Cat. No.: B8118635
M. Wt: 348.9 g/mol
InChI Key: IHWDIQRWYNMKFM-WISGJDKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dapoxetine-d7 (hydrochloride) involves the introduction of deuterium atoms into the dapoxetine molecule. One common method is the asymmetric synthesis using chiral auxiliaries. For instance, the chiral auxiliary (S)-tert-butanesulfinamide has been used to achieve high diastereoselectivity and yield . The process typically involves the following steps:

Industrial Production Methods: Industrial production of dapoxetine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to achieve the desired deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: Dapoxetine-d7 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .

Mechanism of Action

Comparison with Similar Compounds

Dapoxetine-d7 (hydrochloride) can be compared with other selective serotonin reuptake inhibitors, such as:

Uniqueness: Dapoxetine-d7 (hydrochloride) is unique due to its deuterated nature, which enhances its stability and makes it an ideal internal standard for analytical purposes. Its rapid onset and short duration of action make it particularly suitable for treating premature ejaculation .

Biological Activity

Dapoxetine-d7 (hydrochloride) is a deuterated form of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) specifically developed for the treatment of premature ejaculation (PE). This article explores its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.

1. Overview of Dapoxetine

Dapoxetine is unique among SSRIs due to its rapid absorption and elimination profile, making it suitable for on-demand use. It primarily works by inhibiting the serotonin transporter, thereby increasing serotonin levels at the synaptic cleft, which helps in delaying ejaculation. Dapoxetine-d7 serves as an internal standard in pharmacokinetic studies due to its similar physicochemical properties to dapoxetine, allowing for accurate quantification in biological samples.

2.1 Methodology for Analysis

A validated HPLC-MS/MS method was developed to quantify dapoxetine levels in human plasma, utilizing dapoxetine-d7 as an internal standard. The method demonstrated high sensitivity with a linear range of 2.00–1000 ng/mL, precision, and accuracy without matrix interference .

2.2 Key Pharmacokinetic Parameters

The pharmacokinetic profile of dapoxetine has been thoroughly studied:

  • Cmax (Maximum Plasma Concentration) :
    • Fasting: 448.9 ± 203.57 ng/mL
    • Postprandial: 549.1 ± 201.70 ng/mL
  • Elimination Half-Life (t1/2) :
    • Fasting: 17.681 ± 6.0084 hours
    • Postprandial: 17.858 ± 5.9342 hours

These results indicate that food intake does not significantly affect the pharmacokinetics of dapoxetine .

Dapoxetine increases serotonin levels in the synaptic cleft by blocking the presynaptic serotonin transporter (SERT), which is crucial for its effect on ejaculation control . This mechanism is particularly beneficial for men suffering from PE.

3.2 Clinical Efficacy

Clinical trials have shown that dapoxetine significantly improves intravaginal ejaculatory latency time (IELT) compared to placebo:

  • Study Findings :
    • A double-blind RCT reported IELT improvements from baseline after one dose of dapoxetine (30 mg: from 1.1 to 2.7 minutes; 60 mg: from 1.1 to 3.0 minutes) with statistical significance (p < 0.001) .
  • Patient-Reported Outcomes :
    • Patients reported improved control over ejaculation and reduced distress related to PE, indicating enhanced sexual satisfaction and interpersonal relationships .

4. Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety profile of dapoxetine:

StudyDesignPopulationTreatmentIELT ImprovementStatistical Significance
McMahon et al., 2012Double-blind RCTn = 1067DPX 30 mg or 60 mg vs PlaceboDPX 30: +1.7 min; DPX 60: +2.3 minp < 0.001
Buvat et al., 2014Double-blind RCTn = 1162DPX vs PlaceboDPX: significant increase in IELTp < 0.001

These findings underscore dapoxetine's role as an effective treatment option for PE, with a favorable safety profile and minimal side effects reported .

5. Conclusion

Dapoxetine-d7 (hydrochloride) plays a critical role in pharmacokinetic studies and serves as a benchmark for assessing the biological activity of dapoxetine in clinical settings. Its unique pharmacological properties facilitate effective treatment for PE, improving patient outcomes significantly through enhanced control over ejaculation and overall sexual satisfaction.

Properties

IUPAC Name

(1S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-1-phenylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1/i6D,7D,8D,9D,12D,13D,14D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIQRWYNMKFM-WISGJDKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCC[C@@H](C3=CC=CC=C3)N(C)C)[2H])[2H])[2H])[2H])[2H].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.